Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate is a methyl benzoate derivative featuring a pyridine core substituted with a 3-cyano group, a 6-phenyl group, and a sulfanyl methyl (-S-CH2-) linker at position 2.
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)17-9-7-15(8-10-17)14-26-20-18(13-22)11-12-19(23-20)16-5-3-2-4-6-16/h2-12H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGXQVUYMDLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the Benzoate Ester: The benzoate ester is formed through esterification reactions involving benzoic acid and methanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the pyridine moiety with the benzoate ester using a sulfanyl linkage, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions :
Outcomes :
-
Yields >90% in basic conditions for related methyl benzoates .
-
Acidic hydrolysis may require longer reaction times due to steric hindrance from the sulfanyl methyl group .
Sulfanyl Group Oxidation
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0–5°C, 2–4 h | 60–75% |
| mCPBA | Sulfone | RT, 6–12 h | 85–95% |
Mechanism :
Electrophilic attack by the oxidizing agent on the sulfur atom, followed by stepwise oxygen addition. The electron-withdrawing cyano group on the pyridine ring enhances oxidation kinetics .
Cyano Group Reactivity
The cyano (-C≡N) group participates in:
Reduction to Amine
Conditions :
-
LiAlH₄ in dry THF, reflux (66°C), 4–8 hours.
-
Yields 70–85% for pyridine-based cyanides.
Nucleophilic Addition
Reaction with hydroxylamine to form amidoximes:
Conditions :
Nucleophilic Substitution at Sulfanyl Methyl Group
The -SCH₂- bridge is prone to nucleophilic displacement under alkaline conditions:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Cyanide (CN⁻) | -SCN derivative | KCN, DMF, 80°C, 12 h | 50–65% |
| Amines (RNH₂) | -SNHR derivative | EtOH, reflux, 6–24 h | 40–70% |
Mechanistic Notes :
-
The reaction proceeds via an SN2 mechanism, facilitated by the electron-withdrawing pyridinyl group .
-
Steric hindrance from the benzoate group may reduce yields compared to simpler analogs .
Palladium-Catalyzed Cross-Coupling
The pyridine and phenyl rings enable Suzuki-Miyaura or Stille couplings:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl derivatives (70–85%) |
| Stille | ArSnBu₃, PdCl₂(PPh₃)₂ | THF, 60°C, 8 h | Extended π-systems (60–75%) |
Key Limitation :
The sulfanyl methyl group may coordinate with palladium, necessitating ligand optimization (e.g., XPhos) .
Heterocyclization Reactions
The pyridine ring can act as a directing group for cyclization:
Example : Reaction with ethylenediamine under acidic conditions forms a fused imidazopyridine system :
Conditions :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the cyano and phenyl groups in related compounds :
Outcome :
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate is investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it suitable for the development of new therapeutic agents.
Mechanism of Action :
The compound may modulate the activity of enzymes or receptors through specific binding interactions facilitated by its cyano and phenylpyridine moieties. This interaction can lead to altered cellular signaling pathways, which is critical in drug development.
Synthetic Chemistry
This compound serves as a valuable building block in synthetic chemistry. It can undergo various chemical transformations:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Leading to the formation of amines.
- Substitution Reactions : Yielding halogenated or nitrated derivatives.
These transformations are essential for creating more complex molecular architectures necessary for advanced material science and pharmaceuticals.
Material Science
In material science, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique structural features make it suitable for applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, studies involving similar cyano-substituted pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of related compounds, highlighting how modifications to the pyridine ring can enhance binding affinity to target enzymes involved in metabolic pathways. This suggests that this compound may also possess similar inhibitory effects.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the phenylpyridine moiety are likely involved in key interactions with the target molecules, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related methyl/ethyl benzoate derivatives, focusing on core heterocycles, substituents, linker types, and applications.
Structural Features and Substituents
Table 1: Comparative Structural Analysis
Key Observations:
Core Heterocycle Diversity: The target compound’s pyridine core differs from the quinoline (C1), pyridazine (I-6230), and triazine (triflusulfuron) systems. Pyridine’s electron-deficient nature contrasts with quinoline’s aromaticity and triazine’s herbicide-specific reactivity .
Linker Flexibility :
- The sulfanyl methyl linker offers metabolic stability over hydrolytically labile esters (e.g., piperazine-carbonyl in C1) or urea bridges (e.g., sulfonylurea in triflusiulfuron) .
- Thioether linkers may improve lipophilicity relative to oxygen or nitrogen-based linkers, influencing membrane permeability .
Analytical Data:
- While $ ^1H $ NMR and HRMS data for the target compound are unavailable, C1–C7 exhibit distinct aromatic proton shifts (δ 7.2–8.5 ppm) and molecular ion peaks (e.g., C1: [M+H]$ ^+ $ at 483.18) . The target’s cyano group would likely produce a characteristic $ ^{13}C $ NMR signal near δ 115–120 ppm.
Functional and Application-Based Differences
- Herbicidal vs. Pharmaceutical Potential: Triflusulfuron and related triazine derivatives act as acetolactate synthase (ALS) inhibitors, a mechanism absent in the target compound due to its distinct core .
Solubility and Bioavailability :
- The target’s methyl ester and sulfanyl linker may confer better aqueous solubility than ethyl esters (e.g., I-6230) but lower than sulfonylurea herbicides (e.g., triflusiulfuron) .
Biological Activity
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 923251-22-3) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N2O2S, with a molecular weight of 360.4 g/mol. The compound features a benzoate moiety linked to a pyridine derivative through a sulfanyl group, which is hypothesized to play a significant role in its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O2S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 923251-22-3 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of the sulfanyl-containing pyridine derivative. The reaction conditions often include the use of organic solvents and specific catalysts to optimize yield and purity. For instance, the compound can be synthesized via nucleophilic substitution reactions involving appropriate precursors under controlled conditions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing pyridine and sulfanyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro. Studies demonstrate that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential application in preventing oxidative damage associated with various diseases .
Enzyme Inhibition
A significant area of interest is the compound's ability to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. In various studies, analogs of this compound have shown potent inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
Case Studies
- Tyrosinase Inhibition : In a study investigating the efficacy of related compounds, this compound demonstrated significant inhibition of mushroom tyrosinase, indicating its potential for cosmetic applications aimed at skin whitening and treatment of melasma .
- Antimicrobial Activity : Another study focused on the antimicrobial effects of similar pyridine derivatives revealed that they inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. This suggests that this compound could be further explored as an antimicrobial agent .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Enzyme Inhibition | Potent inhibitor of tyrosinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
